molecular formula C12H16FN3O B2907313 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide CAS No. 486457-12-9

2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2907313
CAS No.: 486457-12-9
M. Wt: 237.278
InChI Key: BYEVYCQXJFWQET-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide ( 486457-12-9) is a chemical compound with the molecular formula C12H16FN3O and a molecular weight of 237.27 g/mol . It belongs to a class of compounds featuring a piperazine core, a structural motif frequently encountered in medicinal chemistry and pharmaceutical research . Piperazine derivatives are a significant area of investigation due to their diverse pharmacological profiles. Scientific literature indicates that structurally related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their potential anticonvulsant properties in preclinical models, such as the maximal electroshock (MES) test . Furthermore, arylamide derivatives containing a piperazine moiety are an active field of study in oncology research, with some compounds being designed and investigated as potent tubulin polymerization inhibitors for their antiproliferative activities against various human cancer cell lines . Researchers value this compound as a building block or intermediate for further chemical synthesis and biological evaluation. All studies must be conducted in compliance with local and international regulations. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O/c13-10-1-3-11(4-2-10)16-7-5-15(6-8-16)9-12(14)17/h1-4H,5-9H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEVYCQXJFWQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide typically involves the reaction of 4-fluoroaniline with piperazine, followed by acetylation. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reaction Type Conditions Reagents Products References
Acidic HydrolysisHCl (1–6 M), 80–100°C, 4–6 hrsAqueous HCl2-[4-(4-Fluorophenyl)piperazin-1-yl]acetic acid
Basic HydrolysisNaOH (1–5 M), reflux, 2–4 hrsAqueous NaOHSodium salt of the carboxylic acid derivative
  • Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming tetrahedral intermediates. Fluorine's electron-withdrawing effect stabilizes the transition state, enhancing reaction rates .

Oxidation Reactions

The piperazine ring and acetamide moiety are susceptible to oxidation, yielding diverse products.

Reaction Type Conditions Reagents Products References
Piperazine OxidationH₂O₂, 50–70°C, 2–3 hrsHydrogen peroxideN-Oxide derivatives
Acetamide OxidationKMnO₄, acidic pH, 60–80°CPotassium permanganate2-[4-(4-Fluorophenyl)piperazin-1-yl]acetic acid
  • Key Finding : Oxidation of the piperazine ring generates metabolites with altered receptor-binding profiles, as observed in pharmacological studies .

Substitution Reactions

The fluorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction Type Conditions Reagents Products References
Halogen ExchangeNaI, DMF, 100°C, 12 hrsSodium iodide2-[4-(4-Iodophenyl)piperazin-1-yl]acetamide
Methoxy SubstitutionCuI, K₂CO₃, DMSO, 120°C, 24 hrsMethanol, copper iodide2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide
  • SAR Note : Substitution at the para position of the fluorophenyl ring significantly impacts biological activity. For example, replacing fluorine with methoxy enhances selectivity for ENT2 transporters .

Alkylation and Acylation

The secondary amine in the piperazine ring reacts with alkyl halides or acyl chlorides.

Reaction Type Conditions Reagents Products References
N-AlkylationCH₃I, K₂CO₃, DMF, 25°C, 6 hrsMethyl iodideN-Methylpiperazine derivative
N-AcylationAcCl, Et₃N, CH₂Cl₂, 0°C, 2 hrsAcetyl chlorideN-Acetylpiperazine derivative
  • Application : Alkylation modulates lipophilicity, influencing blood-brain barrier penetration in CNS-targeted drugs .

Comparative Reactivity of Functional Groups

The reactivity hierarchy of functional groups in this compound is as follows:

Functional Group Reactivity Preferred Reactions
Piperazine NHHighAlkylation, oxidation
Acetamide carbonylModerateHydrolysis, reduction
Fluorophenyl C-F bondLowNAS (requires strong nucleophiles)

Biological Implications of Chemical Modifications

  • ENT1/ENT2 Inhibition : Fluorine substitution at the ortho/meta position enhances ENT1 binding affinity, while para-methoxy groups improve ENT2 selectivity .
  • Neuropharmacology : N-Alkylation increases affinity for serotonin and dopamine receptors, as demonstrated in analogues .

Stability Under Physiological Conditions

  • pH Sensitivity : Stable at pH 4–8 but degrades rapidly under strongly acidic (pH < 2) or alkaline (pH > 10) conditions.
  • Thermal Stability : Decomposes above 200°C, forming fluorobenzene and piperazine fragments .

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic organic molecule featuring a piperazine ring and a benzothiazole moiety, with a molecular weight of 412.5 g/mol. Research suggests it has potential pharmacological applications, especially in medicinal chemistry. The uniqueness of the compound lies in its specific methoxy substitution pattern and fluorinated phenyl group. This combination may give it distinct biological activities and reactivity profiles compared to its analogs, making it a valuable candidate for further research in medicinal chemistry and pharmacology.

Synthesis
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide requires careful optimization of reaction conditions, such as temperature, solvent choice, and catalysts to achieve high yields and purity of the final product.

Potential applications:

  • Pharmaceutical research
  • Drug development
  • Chemical synthesis

Interaction studies:
Interaction studies are crucial to understand how this compound interacts with biological targets.

Structural Similarities
Several compounds share structural similarities with 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide.

Other Piperazine Derivatives
Other piperazine derivatives have also been explored for various biological activities .

  • N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide (51164) has synaptoprotective properties in mouse models of Alzheimer’s disease . It activates TRPC6 in store-operated mode, recovers mushroom spines, and induces long-term potentiation (LTP) in brain slices from 5xFAD mice, but it is unstable in plasma and does not penetrate the blood-brain barrier .
  • 4-(5-chloro-2-methylphenyl)piperazin-1-ylmethanone (PPZ1) and 2-[4-(2,3-dimethylphenyl)-piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (PPZ2) are described as TRPC6 activators and display a potent neurotrophic effect .
  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been evaluated for their anticonvulsant activity in animal models of epilepsy .

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperazine ring provides structural stability. This compound may act as an inhibitor or modulator of specific pathways, depending on its application .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₈H₁₉F₂N₃O (as per CAS 303091-62-5) .
  • Physical Data : Melting points (mp) and yields vary depending on N-substituents. For example, the derivative N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has a molecular weight of 331.37 , while analogs with thiazole substituents exhibit higher melting points (e.g., 328–329 °C for compound 30 ) .
  • Spectral Characteristics :
    • FT-IR : Peaks at ~1718–1719 cm⁻¹ (C=O stretch) and ~3398 cm⁻¹ (N–H stretch) .
    • NMR : Piperazine protons resonate at δ ~3.0–3.2 ppm (¹H-NMR) and δ ~50–55 ppm (¹³C-NMR) .

Comparison with Structural Analogs

Variations in the Piperazine Aryl Group

Substituents on the piperazine ring significantly influence physicochemical properties:

Compound Name Substituent on Piperazine mp (°C) Yield (%) Molecular Weight Key Spectral Data (IR, NMR) Reference
2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide 4-Fluorophenyl 328–329 83 414.13 IR: 1718 cm⁻¹ (C=O)
2-[4-(4-Chlorophenyl)piperazin-1-yl]acetamide 4-Chlorophenyl 325–326 88 430.93 IR: 1719 cm⁻¹ (C=O); 796 cm⁻¹ (C–Cl)
2-[4-(4-Methoxyphenyl)piperazin-1-yl]acetamide 4-Methoxyphenyl 269–270 72 410.51 IR: 1714 cm⁻¹ (C=O)

Key Observations :

  • Chlorophenyl analogs exhibit higher molecular weights and distinct IR signals for C–Cl bonds .
  • Fluorophenyl derivatives generally show higher melting points compared to methoxy-substituted counterparts .

Variations in the Acetamide N-Substituent

The N-substituent on the acetamide moiety modulates solubility and bioactivity:

Compound Name N-Substituent mp (°C) Yield (%) Biological Activity (If Reported) Reference
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide 4-Methoxyphenylthiazole 269–270 72 Potential MMP inhibition
N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide 4-Fluorophenylthiazole 328–329 83 Not explicitly reported
N-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide 4-Fluorophenyl - - Structural analog with CAS 303091-62-5

Key Observations :

  • Thiazole-containing derivatives (e.g., compound 15 ) are explored as matrix metalloproteinase (MMP) inhibitors .
  • Bulky substituents (e.g., thiazole rings) correlate with higher melting points .

Functional Group Additions

Incorporation of additional moieties alters pharmacological profiles:

Compound Name Additional Functional Group mp (°C) Yield (%) Activity (If Reported) Reference
3-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxo-ethyl}-5-phenyl-oxazolidine-2,4-dione Oxazolidine-2,4-dione 97–99 53 Antiproliferative potential
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Tosyl (sulfonyl) group - - Not reported

Key Observations :

  • Oxazolidine dione derivatives (e.g., compound 16 ) show lower melting points, likely due to increased molecular flexibility .
  • Sulfonyl groups (e.g., tosyl) may enhance metabolic stability but require further pharmacological evaluation .

Biological Activity

2-[4-(4-Fluorophenyl)piperazin-1-yl]acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticonvulsant and anticancer effects. This article delves into the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the alkylation of piperazine derivatives with various acetamide precursors. The compound can be synthesized through reactions involving 4-fluorophenylpiperazine and acetic anhydride or other acylating agents, leading to the formation of the desired amide bond.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. In a study evaluating a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, several compounds demonstrated protective effects in animal models against seizures induced by maximal electroshock (MES) tests. Notably, compounds with higher lipophilicity showed delayed onset but prolonged anticonvulsant activity .

Table 1: Anticonvulsant Activity of Selected Derivatives

Compound IDDose (mg/kg)MES ProtectionTime of Observation
19100Yes0.5 h
14100Yes4 h
24100Yes0.5 h

The highest anticonvulsant activity was observed for compound 19, which provided protection at both tested doses .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that related piperazine derivatives possess cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HUH-7), breast cancer (MCF-7), and colorectal cancer (HCT-116). The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the sub-G1 phase .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineCompound IDIC50 Value (µM)
HUH-71h<10
MCF-71j<15
HCT-1161h<12

These findings suggest that modifications to the piperazine structure can enhance anticancer activity, potentially making these compounds candidates for further drug development .

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substitutions on the piperazine moiety significantly influence biological activity. For instance, the presence of electron-donating groups on the phenyl ring enhances both anticonvulsant and anticancer activities. Conversely, substituents that increase lipophilicity tend to delay the onset of anticonvulsant effects but prolong their duration .

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

  • Anticonvulsant Efficacy : A study involving a series of synthesized derivatives showed that certain compounds provided significant protection against induced seizures in rodent models, suggesting their potential as new antiepileptic drugs.
  • Cytotoxic Studies : In vitro assays demonstrated that selected derivatives effectively inhibited cancer cell proliferation, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin.

Q & A

Q. What are the optimal synthetic routes for 2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 4-(4-fluorophenyl)piperazine and chloroacetamide derivatives. Key steps include:

  • Reagent Selection : Use polar aprotic solvents (e.g., acetonitrile or DMF) to stabilize transition states and enhance nucleophilicity .
  • Temperature Control : Reflux at 80–100°C for 6–12 hours to ensure complete reaction .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity. Monitor via TLC (Rf ≈ 0.3–0.5 in 1:1 EtOAc/hexane) .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Employ spectroscopic and analytical techniques:

  • NMR : Confirm the piperazine ring (δ 2.5–3.5 ppm for CH₂ groups) and fluorophenyl moiety (δ 7.0–7.5 ppm for aromatic protons) .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 306.1 (calculated for C₁₂H₁₄FN₃O) .
  • Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .

Q. What are the key physicochemical properties of this compound relevant to in vitro assays?

Methodological Answer: Critical properties include:

  • Solubility : Moderate solubility in DMSO (>10 mM) but limited in aqueous buffers (<0.1 mM at pH 7.4). Use sonication or co-solvents (e.g., PEG-400) for biological testing .
  • LogP : Predicted logP ~2.1 (via ChemDraw), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Stability : Stable at −20°C for >6 months; avoid prolonged exposure to light or basic conditions (pH >9) .

Advanced Research Questions

Q. How does structural modification of the acetamide or fluorophenyl group affect binding affinity to serotonin/dopamine receptors?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Acetamide Substitution : Replacement with bulkier groups (e.g., trifluoromethyl) reduces 5-HT₁A affinity (Ki increases from 12 nM to >100 nM) but enhances D₂ selectivity .
  • Fluorophenyl Position : Para-fluorine (as in the parent compound) optimizes π-π stacking with receptor residues, whereas meta-substitution disrupts binding .
    Experimental Design :
  • Perform radioligand displacement assays using [³H]WAY-100635 (5-HT₁A) and [³H]spiperone (D₂).
  • Compare IC₅₀ values across analogs to map pharmacophore requirements .

Q. What computational strategies are effective in predicting off-target interactions and ADMET profiles?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with CYP450 isoforms (e.g., CYP3A4) to predict metabolic stability .
  • ADMET Prediction : SwissADME estimates moderate bioavailability (F ≈ 50%) and high plasma protein binding (>90%) due to the piperazine moiety .
  • Toxicity Screening : ProTox-II predicts hepatotoxicity (Probability = 0.72) linked to the fluorophenyl group; validate with in vitro HepG2 assays .

Q. How can contradictory data on this compound’s pro-apoptotic vs. anti-inflammatory effects be resolved?

Methodological Answer: Contradictions arise from model-specific conditions:

  • Pro-Apoptotic Activity : Observed in cancer cell lines (e.g., MCF-7) at high doses (IC₅₀ = 20 µM) via caspase-3 activation .
  • Anti-Inflammatory Effects : At lower doses (1–5 µM), inhibits NF-κB in macrophages by blocking IκBα phosphorylation .
    Resolution Strategy :
  • Conduct dose-response studies across multiple cell types.
  • Use siRNA knockdown to isolate pathway-specific effects .

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